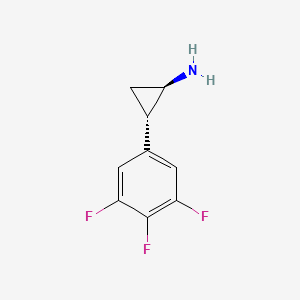

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

CAS No.:

Cat. No.: VC17909988

Molecular Formula: C9H8F3N

Molecular Weight: 187.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3N |

|---|---|

| Molecular Weight | 187.16 g/mol |

| IUPAC Name | (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropan-1-amine |

| Standard InChI | InChI=1S/C9H8F3N/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |

| Standard InChI Key | WLHMNWIKAFDIJR-YLWLKBPMSA-N |

| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)F)F |

| Canonical SMILES | C1C(C1N)C2=CC(=C(C(=C2)F)F)F |

Introduction

(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine is a cyclopropane derivative that features a trifluorophenyl group attached to a cyclopropane ring, which also contains an amine functional group. This compound is notable for its unique structural configuration and its potential applications in pharmaceutical chemistry. The trifluorophenyl moiety enhances the compound's lipophilicity, which can influence its biological interactions and pharmacological properties.

Synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine

The synthesis of (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine typically involves multi-step organic synthesis techniques. These methods may include reactions such as cycloaddition, reduction, and amination to form the desired cyclopropane structure with the trifluorophenyl group and amine functionality.

Biological Activity and Applications

Research on (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine focuses on its potential interactions with biological targets. While specific biological activities are still under investigation, compounds with similar structures have shown promise in various therapeutic areas. The trifluorophenyl group may enhance the compound's ability to interact with biological targets, potentially influencing its pharmacological effects.

Comparison with Similar Compounds

| Compound Name | CAS Number | Structural Features | Unique Characteristics |

|---|---|---|---|

| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine | 1402222-66-5 | Contains two fluorine atoms | Less lipophilic than trifluorinated analogs |

| (1R,2S)-2-(3-Fluorophenyl)cyclopropan-1-amine | 1405971-38-1 | Contains one fluorine atom | Lower electronic effects compared to trifluoro |

| (1R,2S)-2-(Phenyl)cyclopropan-1-amine | 1006614-49-8 | No fluorine substituents | Lacks enhanced lipophilicity |

The presence of three fluorine atoms in (1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine significantly alters its physical and chemical properties compared to similar compounds, potentially enhancing its biological activity and interaction profiles.

Role in Pharmaceutical Applications

Rac-(1R,2S)-2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is used as an impurity standard in the development of Ticagrelor, an antiplatelet medication. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of Ticagrelor, making its study crucial for regulatory compliance and therapeutic effectiveness.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume